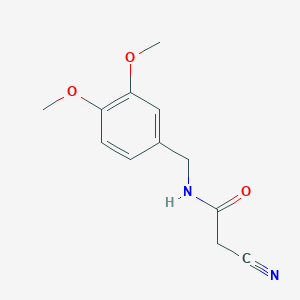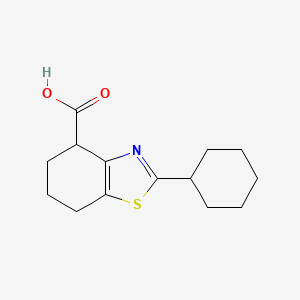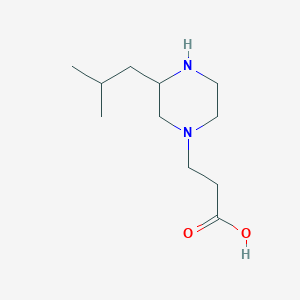![molecular formula C11H8F4O2 B14170995 3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid CAS No. 923266-21-1](/img/structure/B14170995.png)
3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid typically involves the introduction of fluorine and trifluoromethyl groups onto a phenyl ring, followed by the formation of the but-2-enoic acid moiety. One common method involves the use of fluorinated reagents and catalysts to achieve the desired substitution on the phenyl ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the but-2-enoic acid moiety to a single bond, forming butanoic acid derivatives.
Substitution: The fluorine and trifluoromethyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce butanoic acid derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with fluorinated aromatic rings.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to altered biochemical pathways and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
Uniqueness
3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid is unique due to the combination of fluorine and trifluoromethyl groups on the phenyl ring, along with the but-2-enoic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
923266-21-1 |
|---|---|
Formule moléculaire |
C11H8F4O2 |
Poids moléculaire |
248.17 g/mol |
Nom IUPAC |
3-[3-fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid |
InChI |
InChI=1S/C11H8F4O2/c1-6(4-10(16)17)7-2-3-8(9(12)5-7)11(13,14)15/h2-5H,1H3,(H,16,17) |
Clé InChI |
DUBNQRUNIOPOOI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)O)C1=CC(=C(C=C1)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene](/img/structure/B14170929.png)


![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)


![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)



![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)
![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)
